3'-Methyl-2-morpholinomethyl benzophenone
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Description
The compound 3'-Methyl-2-morpholinomethyl benzophenone is a derivative of benzophenone with a morpholine moiety and a methyl group attached to the benzene ring. Benzophenone derivatives are known for their utility in various chemical reactions and have been studied for their potential biological activities, including anti-proliferative effects against neoplastic cells .
Synthesis Analysis
The synthesis of related morpholine conjugated benzophenone analogues involves a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones. The structural activity relationship of these compounds indicates that the presence of a methyl group on the B ring of benzophenone is crucial for antiproliferative activity . This suggests that the synthesis of 3'-Methyl-2-morpholinomethyl benzophenone would likely involve similar strategic placement of functional groups to achieve desired biological effects.
Molecular Structure Analysis
A study utilizing density functional theory (DFT) has been conducted to identify the molecular structure of a similar compound, 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol. The research involved evaluating optimized molecular structures, vibrational frequencies, thermodynamic properties, and charge analyses. Theoretical vibrational spectra were interpreted with the aid of normal coordinate analysis based on scaled density functional force field. The results showed good agreement with experimental data, indicating the reliability of DFT in analyzing the molecular structure of such compounds .
Chemical Reactions Analysis
Benzophenone is known to be involved in photochemical reactions, as demonstrated by the benzophenone-sensitized reactions of quinolinecarbonitriles. These reactions proceed through energy-transfer mechanisms or via the ketyl radical of benzophenone, which exchanges a hydrogen atom with the substrate in the ground state . This suggests that 3'-Methyl-2-morpholinomethyl benzophenone could potentially participate in similar photochemical processes due to its benzophenone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be studied using various analytical techniques. For instance, reverse-phase high-performance liquid chromatography (HPLC) has been applied to study the urinary excretion pattern of Benzophenone-3 and its metabolite in human urine. The developed method was sensitive, accurate, and reproducible, indicating that similar methods could be used to analyze the properties of 3'-Methyl-2-morpholinomethyl benzophenone and its metabolites .
Scientific Research Applications
Antineoplastic Activity
A study by Al‐Ghorbani et al. (2017) synthesized novel derivatives of morpholine conjugated benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. They discovered that the presence of a methyl group on the B ring of benzophenone is crucial for antiproliferative activity, with certain compounds showing significant anti-mitogenic activity and potential for cancer treatment (Al‐Ghorbani et al., 2017).
Photocatalytic Degradation
Wang et al. (2019) conducted a study on the photocatalytic degradation of Benzophenone-3 (BP-3), a related compound, using synthesized PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This research is relevant in exploring the environmental impact and degradation pathways of benzophenone derivatives (Wang et al., 2019).
Environmental Impact and Biodegradation
Research by Kim and Choi (2014) focused on Benzophenone-3, a common component in sunscreens and cosmetics, and its ecological risks. This study provides insights into the environmental persistence and potential impact of benzophenone derivatives on aquatic ecosystems (Kim & Choi, 2014). Additionally, Jin et al. (2019) isolated a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, highlighting the potential for microbial biodegradation of benzophenone derivatives (Jin et al., 2019).
Photoinitiators in Polymerization
Fouassier et al. (1995) investigated the excited state processes of photoinitiators in polymerization, which included the study of substituted benzophenones. Their research contributes to understanding how benzophenone derivatives can be used as photoinitiators in the polymerization of various materials (Fouassier et al., 1995).
Water Treatment and Oxidation
Yang and Ying (2013) explored the oxidation of benzophenone-3 during water treatment with ferrate(VI). This study is significant for understanding the chemical treatment processes and degradation pathways of benzophenone derivatives in water treatment scenarios (Yang & Ying, 2013).
properties
IUPAC Name |
(3-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWPPMJKLOEPFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643521 |
Source
|
Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-2-morpholinomethyl benzophenone | |
CAS RN |
898749-90-1 |
Source
|
Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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